2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
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Overview
Description
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride is a complex organic compound with the molecular formula C21H18ClD6NO3. . It is a deuterated form of Olopatadine, which is commonly used as an antihistamine for the treatment of allergic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride involves multiple steps. The key steps include the formation of the benzocThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its antihistamine properties and potential therapeutic applications in treating allergic conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride involves its interaction with histamine receptors. The compound acts as an antagonist at the H1 histamine receptor, blocking the effects of histamine and thereby reducing allergic symptoms. The molecular targets include the H1 receptor, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Olopatadine: The non-deuterated form of the compound, used as an antihistamine.
Ketotifen: Another antihistamine with a similar mechanism of action.
Azelastine: A different antihistamine used for similar therapeutic purposes.
Uniqueness
The uniqueness of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride lies in its deuterated structure, which can provide enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C21H24ClNO3 |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3,2D3; |
InChI Key |
HVRLZEKDTUEKQH-XSMCKFOXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Origin of Product |
United States |
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